3-mercaptolactic acid-cysteine disulfide is an organic molecular entity.
3-Mercaptolactate-cysteine disulfide
CAS No.: 18841-42-4
Cat. No.: VC21032200
Molecular Formula: C6H11NO5S2
Molecular Weight: 241.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18841-42-4 |
|---|---|
| Molecular Formula | C6H11NO5S2 |
| Molecular Weight | 241.3 g/mol |
| IUPAC Name | (2R)-2-amino-3-[(2-carboxy-2-hydroxyethyl)disulfanyl]propanoic acid |
| Standard InChI | InChI=1S/C6H11NO5S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1 |
| Standard InChI Key | MAFDYIDMXCXBRB-WUCPZUCCSA-N |
| Isomeric SMILES | C([C@@H](C(=O)O)N)SSCC(C(=O)O)O |
| SMILES | C(C(C(=O)O)N)SSCC(C(=O)O)O |
| Canonical SMILES | C(C(C(=O)O)N)SSCC(C(=O)O)O |
Introduction
Chemical and Structural Properties
Molecular Characteristics
3-Mercaptolactate-cysteine disulfide possesses specific chemical properties that define its structure and behavior in biological systems. Below is a comprehensive overview of its molecular characteristics.
| Property | Value |
|---|---|
| CAS Number | 18841-42-4 |
| Molecular Formula | C6H11NO5S2 |
| Molecular Weight | 241.3 g/mol |
| IUPAC Name | (2R)-2-amino-3-[(2-carboxy-2-hydroxyethyl)disulfanyl]propanoic acid |
| Common Synonyms | S-(2-hydroxy-2-carboxyethylthio)cysteine, HCETC, beta-Mercaptolactate cysteine disulfide |
| InChI | InChI=1S/C6H11NO5S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1 |
| SMILES | C(C@@HN)SSCC(C(=O)O)O |
The molecular structure features a disulfide bond connecting a cysteine moiety with a mercaptolactate group, which is central to its biological function and chemical reactivity.
Physical and Chemical Properties
3-Mercaptolactate-cysteine disulfide exhibits several notable physical and chemical properties that influence its behavior in biological systems:
-
Water Solubility: The compound is soluble in water, which facilitates its transport in biological fluids.
-
Acidity: It is a moderately acidic compound, as determined by its pKa values.
-
Cellular Location: Within cells, it is primarily located in the cytoplasm.
-
Chemical Classification: It belongs to primary amines, carboxylic acids, and aliphatic acyclic compounds .
-
Predicted Collision Cross Section: When analyzed by mass spectrometry, it has a predicted collision cross section (CCS) of 149.4 Ų for the [M+H]+ adduct .
Biochemical Significance
Role in Sulfur Metabolism
3-Mercaptolactate-cysteine disulfide serves as an important intermediate in the metabolism of sulfur-containing amino acids, particularly cysteine . The presence of this compound in biological systems indicates active sulfur metabolism pathways and can serve as a marker for certain metabolic conditions .
The compound is a product of cysteine metabolism, specifically stemming from the enzymatic activity of mercaptopyruvate sulfurtransferase (MPST), which converts 3-mercaptopyruvate into various metabolites. The metabolism pathway involves several enzymatic steps and is interconnected with other sulfur metabolism pathways in the body.
Enzymatic Pathways
The formation of 3-mercaptolactate-cysteine disulfide involves a specific enzymatic pathway in which cysteine is first metabolized to 3-mercaptopyruvate (3-MP) by aspartate aminotransferase (AST). Following this initial conversion, 3-MP can follow two alternative metabolic routes:
-
Conversion to pyruvate by mercaptopyruvate sulfurtransferase (MPST)
-
Conversion to 3-mercaptolactate (3-ML) by lactate dehydrogenase (LDH)
When MPST activity is deficient, the second pathway becomes more prominent, leading to increased production of 3-mercaptolactate, which can form a disulfide bond with cysteine, resulting in elevated levels of 3-mercaptolactate-cysteine disulfide in urine .
Pathophysiology
Mercaptolactate-Cysteine Disulfiduria (MCDU)
Mercaptolactate-cysteine disulfiduria (MCDU) is a rare metabolic disorder characterized by the increased excretion of 3-mercaptolactate-cysteine disulfide in urine . This condition is associated with a disorder of sulfur amino acid metabolism and results from reduced activity of the enzyme mercaptopyruvate sulfurtransferase (MPST, EC 2.8.1.2) .
The clinical presentation of MCDU can include neurological symptoms, though the full spectrum of manifestations and their severity can vary between affected individuals. The condition is rare, with only a limited number of cases reported in the literature, which has made comprehensive characterization of the disorder challenging .
Enzyme Deficiencies
MCDU is attributed to deficiencies in MPST, an enzyme that plays a crucial role in cysteine metabolism and hydrogen sulfide (H2S)/reactive sulfur species (RSS) production . MPST, along with cystathionine β-synthase (CBS), cystathionine γ-lyase (CTH), and cysteinyl-tRNA synthetase 2 (CARS2), is one of the four endogenous H2S/RSS-producing enzymes in the body .
The deficiency of MPST leads to an accumulation of 3-mercaptolactate-cysteine disulfide, resulting in MCDU. This enzyme deficiency affects the normal metabolic pathways of sulfur-containing compounds, leading to the altered excretion patterns observed in affected individuals .
Research Findings
Experimental Studies
Recent research has provided valuable insights into the role of 3-mercaptolactate-cysteine disulfide and related metabolic pathways. A significant experimental study involved the generation of Mpst-knockout (KO) mice using CRISPR/Cas9 technology to serve as a model for MCDU .
Key findings from this experimental study include:
-
Mpst-KO mice were born at the expected frequency and developed normally
-
These mice displayed increased urinary 3-mercaptolactate excretion, with levels 5.5-7.3 times higher than normal
-
Mpst-KO mice showed enhanced passive systemic anaphylactic responses compared to wild-type or Cth-KO mice
-
Serum amino acid/thiol compound levels in Mpst-KO mice were indistinguishable from those of wild-type mice
-
Standard serum biochemistry parameters remained normal in Mpst-KO mice, suggesting generally normal organ function, including liver and kidney
These findings provide direct experimental evidence that Mpst deficiency causes enhanced secretion of 3-mercaptolactate in urine, confirming a hallmark trait of MCDU .
Clinical Studies
The study revealed several important findings:
| Compound | Baseline Excretion (μmol/kg body weight/day) | After L-Cysteine Loading |
|---|---|---|
| 3-Mercaptolactate-cysteine disulfide | 0.096 ± 0.042 | 2-fold increase |
| Free Sulfate | 305.7 ± 66.1 | 989.4 ± 145.1 (1st 24h), 388.8 ± 51.6 (2nd 24h) |
| Taurine | 31.9 ± 8.7 | 1.6-fold increase |
Future Research Directions
Despite advances in understanding the biochemistry and clinical significance of 3-mercaptolactate-cysteine disulfide, several areas warrant further investigation:
Research tools such as the Mpst-KO, Cth-KO, and Mpst/Cth-double knockout mice models provide valuable platforms for exploring these questions and elucidating the unknown physiological roles of endogenous H2S/RSS production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume